2,4-Dimethylstyrene

Descripción general

Descripción

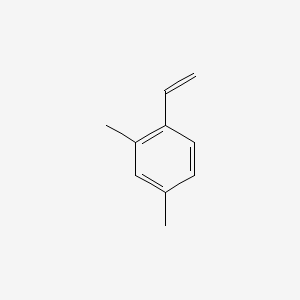

It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 4 positions . This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethylene in the presence of a catalyst, followed by dehydrogenation to form the desired product . The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation and dehydrogenation processes.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where toluene and ethylene are reacted in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, often involving multiple stages of purification to remove any by-products .

Análisis De Reacciones Químicas

Aldol Condensation with Formaldehyde

A primary synthesis route involves reacting 2,4-dimethyl-ethylbenzene with formaldehyde in acetic acid ():Key Conditions :

- Temperature: 80–100°C

- Yield: ~65–75% (,)

Palladium-Catalyzed Dehydrogenation of D-Limonene

Selective conversion of D-limonene to 2,4-dimethylstyrene occurs via Pd(OAc)₂/CuCl₂ catalysis ( ):

| Catalyst System | Base | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | 2,6-Lutidine (9 equiv) | 120 | 38–40 | >95 |

Mechanism :

- Oxidative Dehydrogenation : CuCl₂ oxidizes Pd⁰ to Pd²⁺, regenerating the catalyst.

- Acid Neutralization : 2,6-Lutidine removes HCl byproduct, preventing side reactions ( ).

Free Radical Polymerization

Initiated by benzoyl peroxide (BPO) or AIBN, forming polystyrene derivatives ( ,):

| Initiator | Temp (°C) | Solvent | Mₙ (g/mol) | PDI |

|---|---|---|---|---|

| BPO (1 wt%) | 80 | Bulk | 45,000 | 2.1 |

| AIBN (0.5 wt%) | 70 | Toluene | 52,000 | 1.8 |

Key Observations :

- Methyl groups reduce propagation rate by 30% compared to styrene due to steric hindrance ( ).

- Glass transition temperature (Tₚ) of poly(this compound): 135–140°C ( ).

Cationic Polymerization

Using BF₃·OEt₂ as initiator in dichloromethane ():

| [Monomer] (M) | [BF₃·OEt₂] (mM) | Conv. (%) | Mₙ (g/mol) |

|---|---|---|---|

| 2.0 | 10 | 92 | 28,000 |

| 3.5 | 15 | 88 | 34,500 |

Side Reaction : Chain transfer to monomer limits molecular weight at high conversions ( ).

With Styrene

Radical copolymerization produces statistical copolymers ( ):

| Feed Ratio (2,4-DMS:Styrene) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

|---|---|---|

| 50:50 | 0.78 ± 0.05 | 1.12 ± 0.08 |

Implication : Slightly higher styrene incorporation due to lower steric demand ( ).

With Methyl Methacrylate (MMA)

Copolymerization parameters ( ):

- Q = 1.02 (2,4-DMS) vs. Q = 0.74 (MMA)

- e = -0.35 (2,4-DMS) vs. e = 0.40 (MMA)

Outcome : Alternating copolymer favored due to polarity differences ( ).

Radical Chain Reactions on Gold Surfaces

At 300–400 K, this compound undergoes reversible addition on Au(111) ( ):Desorption Energy : ~75 kJ/mol ( ).

Epoxidation

Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane ():Yield : 85–90% (24 h, 0°C) ().

Diels-Alder Reactions

Aplicaciones Científicas De Investigación

2,4-Dimethylstyrene has several applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their material properties.

Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.

Medicine: Its derivatives are explored for pharmaceutical applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylstyrene involves its interaction with various molecular targets and pathways. As a monomer, it can undergo polymerization to form polystyrene derivatives. The presence of methyl groups influences its reactivity and the properties of the resulting polymers. In biological systems, its derivatives may interact with enzymes and receptors, leading to specific biological effects .

Comparación Con Compuestos Similares

Styrene: The parent compound, lacking the methyl groups.

α-Methylstyrene: Similar structure but with a methyl group at the alpha position.

4-Vinyl-m-xylene: Another derivative with different substitution patterns.

Uniqueness: 2,4-Dimethylstyrene is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and the properties of its polymers. This makes it valuable for applications requiring specific material characteristics .

Actividad Biológica

2,4-Dimethylstyrene (DMS), a compound with the molecular formula , is an aromatic hydrocarbon that has garnered attention for its various biological activities. This article explores the biological properties, potential applications, and research findings related to this compound, supported by relevant data tables and case studies.

- Molecular Weight : 132.2023 g/mol

- CAS Number : 2234-20-0

- IUPAC Name : 1-Vinyl-2,4-dimethylbenzene

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study examining various aromatic compounds, DMS was found to inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results suggest that DMS could be a candidate for developing antimicrobial agents, particularly in food preservation and medical applications .

Cytotoxicity

The cytotoxic effects of DMS have also been investigated. A study focusing on its impact on cancer cell lines revealed that:

- MCF-7 (Breast Cancer) : IC50 = 64.6 µg/mL

- HT-29 (Colorectal Cancer) : IC50 = 50 µg/mL

These findings indicate that DMS may possess selective cytotoxicity towards certain cancer cells, which could be harnessed in therapeutic contexts .

Case Study 1: EAG Responses in Insects

In a behavioral study involving the cotton pest Acanthoscelides obtectus, DMS was shown to elicit significant electroantennogram (EAG) responses in both male and female insects. The compound's unique aroma profile contributed to its attractiveness as a potential pest control agent:

- EAG Response : Higher in females than males, indicating possible sexual dimorphism in response to DMS.

This suggests that DMS could be utilized in developing pheromone traps or other pest management strategies .

Case Study 2: Aroma Compound in Fruits

DMS is recognized for its role as an aroma compound in mangoes, contributing to their characteristic chestnut-like scent. This property has implications for the food industry, particularly in flavor enhancement and food quality assessment .

Potential Applications

- Antimicrobial Agent : Due to its effectiveness against various pathogens, DMS could be explored as a natural preservative or disinfectant.

- Cancer Therapeutics : The selective cytotoxicity observed against cancer cell lines positions DMS as a potential lead compound for cancer treatment development.

- Pest Control : Its ability to elicit strong responses from pests opens avenues for its use in integrated pest management systems.

- Flavoring Agent : Its pleasant aroma makes it suitable for use in the food industry as a flavor enhancer.

Q & A

Basic Research Questions

Q. How can 2,4-Dimethylstyrene be structurally identified and distinguished from its isomers?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze proton environments; aromatic protons in this compound (C10H12) will show distinct splitting patterns due to the meta- and para-substituted methyl groups.

- IR : Confirm the presence of vinyl (C=C) stretching vibrations near 1630 cm<sup>-1</sup> and aromatic C-H stretches around 3000 cm<sup>-1</sup>.

- Mass Spectrometry : Verify the molecular ion peak at m/z 132.21 (molecular weight) and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks due to potential volatility.

- Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult institutional guidelines for hazardous chemical disposal .

Q. What synthetic routes are effective for producing this compound at the laboratory scale?

- Methodological Answer :

- Friedel-Crafts Alkylation : React 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of AlCl3, followed by dehydration of the resulting alcohol.

- Characterization : Report yields, melting points, and chromatographic data (e.g., TLC Rf values). Include NMR and IR spectra for purity verification .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in radical addition reactions?

- Methodological Answer :

- Computational Studies : Perform density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p)) to model reaction pathways with radicals like hydroxyl (•OH).

- Experimental Validation : Use electron paramagnetic resonance (EPR) to detect intermediate radicals. Compare kinetic data (e.g., rate constants) with computational predictions .

Q. How can conflicting CAS registry numbers for this compound be resolved in literature reviews?

- Methodological Answer :

- Source Cross-Validation : Compare entries in authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and peer-reviewed syntheses.

- Structural Confirmation : Verify compound identity via spectral data (e.g., <sup>13</sup>C NMR chemical shifts for vinyl and methyl carbons) rather than relying solely on CAS numbers .

Q. What statistical methods are appropriate for analyzing discrepancies in physicochemical property data (e.g., boiling points) of this compound?

- Methodological Answer :

- Error Analysis : Calculate standard deviations for replicated measurements and use Grubbs’ test to identify outliers.

- Meta-Analysis : Pool data from multiple studies and apply regression models to account for experimental variables (e.g., pressure, purity) .

Data-Driven Research Questions

Q. How does this compound perform as a scintillation detector material compared to substituted styrenes?

- Methodological Answer :

- Pulse Height Analysis : Measure relative pulse heights using standardized detectors (e.g., organic scintillators).

- Data Comparison : Reference published values (e.g., this compound: 60; p-Ethylstyrene: -0.2) and analyze trends via ANOVA to assess significance .

Q. What strategies optimize the reproducibility of this compound synthesis across different laboratories?

- Methodological Answer :

- Protocol Standardization : Detail catalyst concentrations (e.g., AlCl3 at 1.2 equivalents), reaction temperatures (e.g., 80°C), and quenching methods.

- Interlab Trials : Conduct round-robin experiments with shared reagents and equipment calibration reports .

Q. Contradictions and Limitations

- CAS Number Discrepancy : Resolve conflicting identifiers (2234-20-0 vs. 1195-32-0) by prioritizing peer-reviewed syntheses over regulatory databases .

- Pulse Height Variability : Differences in detector setups (e.g., photomultiplier sensitivity) may explain data inconsistencies; standardize experimental conditions .

Propiedades

IUPAC Name |

1-ethenyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVVKKAVYQFQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-16-3 | |

| Record name | Benzene, 1-ethenyl-2,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00176875 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-20-0 | |

| Record name | 2,4-Dimethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543ES1O25E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.